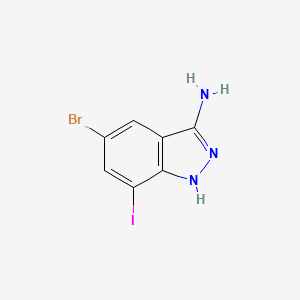

5-溴-7-碘-1H-吲唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-bromo-7-iodo-1H-indazol-3-amine is a compound with the molecular formula C7H5BrIN3 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular weight of 5-bromo-7-iodo-1H-indazol-3-amine is 337.95 . The InChI code for this compound is 1S/C7H5BrIN3/c8-3-1-4-6 (5 (9)2-3)11-12-7 (4)10/h1-2H, (H3,10,11,12) .Chemical Reactions Analysis

The synthesis of 1H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

5-bromo-7-iodo-1H-indazol-3-amine is a pale-yellow to yellow-brown solid .科学研究应用

合成技术

5-溴-7-碘-1H-吲唑-3-胺及其衍生物利用多种技术合成。例如,王等人(2015 年)展示了在微波辅助条件下通过钯催化的铃木-宫浦交叉偶联反应高效合成 3-芳基-1H-吲唑-5-胺衍生物 (Wang et al., 2015)。同样,斯莱德等人(2009 年)探讨了吲唑的区域选择性保护和随后的胺偶联反应,包括受保护的 5-溴吲唑 (Slade et al., 2009)。

催化反应

钯催化的反应在该化合物的功能化中很普遍。塔卡奇等人(2012 年)报道了在钯催化反应中,在多种胺(包括氨基酸甲酯)存在下,5-碘-和 4,5-二溴-吡哒嗪-3(2H)-酮的氨基羰基化 (Takács et al., 2012)。同样,维图尔斯基等人(2005 年)探讨了在钯催化的索诺加希拉和铃木交叉偶联反应中,3-碘吲哚、5-溴-3-碘吲哚和 5-溴-3-碘吲唑的反应性和选择性 (Witulski et al., 2005)。

独特的反应性和应用

5-溴吲唑的反应性还延伸到其他领域。例如,阿尔-苏德等人(2005 年)在某些 5-溴吲唑衍生物环化过程中发现了意外的反应性 (Al-Soud & Al-Masoudi, 2005)。在有机合成领域,季等人(2003 年)展示了由钯-三苯基膦氧化物配合物催化的多卤代吡啶的选择性胺化 (Ji, Li, & Bunnelle, 2003)。

作用机制

Target of Action

Indazole derivatives, which include this compound, have been reported to have a wide variety of medicinal applications . They are known to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and are often targeted in the treatment of diseases such as cancer .

Mode of Action

It’s known that indazole derivatives can affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway . The compound’s interaction with its targets leads to changes in the cell cycle and apoptosis, which can result in the inhibition of tumor growth .

Biochemical Pathways

It’s known that indazole derivatives can affect the p53/mdm2 pathway . This pathway plays a crucial role in regulating the cell cycle and apoptosis, and its disruption can lead to the inhibition of tumor growth .

Result of Action

The result of the action of 5-bromo-7-iodo-1H-indazol-3-amine is the inhibition of tumor growth. This is achieved through the compound’s interaction with its targets, leading to changes in the cell cycle and apoptosis . For instance, one of the indazole derivatives exhibited a promising inhibitory effect against the K562 cell line .

未来方向

属性

IUPAC Name |

5-bromo-7-iodo-1H-indazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrIN3/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPYZLHZBATMEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NN2)N)I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440736.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea](/img/structure/B2440745.png)

![N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2440752.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2440754.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440757.png)